An In-depth Technical Guide to 4,4'-Sulfonylbis(2-methylphenol)
An In-depth Technical Guide to 4,4'-Sulfonylbis(2-methylphenol)
This guide provides a comprehensive technical overview of 4,4'-Sulfonylbis(2-methylphenol), a bisphenol compound of increasing interest in materials science and chemical synthesis. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering in-depth insights into its chemical properties, synthesis, mechanisms of action, and applications, with a particular focus on its role as a developer in thermal printing technologies.
Introduction and Core Chemical Properties
4,4'-Sulfonylbis(2-methylphenol), also known as 3,3'-Dimethyl-4,4'-dihydroxydiphenyl sulfone or Bis(3-methyl-4-hydroxyphenyl)sulfone, is an aromatic organic compound. Structurally, it is a derivative of Bisphenol S (BPS), featuring a methyl group ortho to each hydroxyl group on the two phenyl rings. This substitution influences its steric and electronic properties, which in turn affect its reactivity and physical characteristics.
The presence of the electron-withdrawing sulfonyl group and the electron-donating hydroxyl and methyl groups creates a molecule with distinct chemical functionalities, making it a valuable building block in polymer chemistry and a functional component in various applications.
Below is a diagram illustrating the chemical structure of 4,4'-Sulfonylbis(2-methylphenol).
Caption: Chemical structure of 4,4'-Sulfonylbis(2-methylphenol).
A summary of its key chemical properties is provided in the table below.
| Property | Value | Source |
| CAS Number | 16346-97-7 | |
| Molecular Formula | O₂S[C₆H₃(CH₃)OH]₂ | |
| Molecular Weight | 278.32 g/mol | |
| Melting Point | 273-276 °C | |
| Appearance | White to off-white powder | Inferred from similar compounds |
| Solubility | Sparingly soluble in water, soluble in organic solvents like alcohols and ketones | Inferred from BPS data |
Synthesis of 4,4'-Sulfonylbis(2-methylphenol)
While a specific, publicly available, detailed laboratory synthesis protocol for 4,4'-Sulfonylbis(2-methylphenol) is not readily found in peer-reviewed literature, a plausible and efficient synthesis can be extrapolated from established methods for producing its parent compound, Bisphenol S, and other analogous bisphenols. The most common industrial synthesis of bisphenols involves the acid-catalyzed condensation of a phenol with a ketone or, in the case of sulfonylbisphenols, with sulfuric acid.
Proposed Synthesis Pathway: Electrophilic Aromatic Substitution
The synthesis of 4,4'-Sulfonylbis(2-methylphenol) can be achieved through the reaction of 2-methylphenol (o-cresol) with concentrated sulfuric acid. This reaction is an electrophilic aromatic substitution where the sulfonyl group acts as the electrophile.
The overall reaction is as follows:
2 C₇H₈O + H₂SO₄ → C₁₄H₁₄O₄S + 2 H₂O
The diagram below illustrates the proposed reaction workflow.
Caption: Proposed workflow for the synthesis of 4,4'-Sulfonylbis(2-methylphenol).
Detailed Experimental Protocol (Proposed)
This protocol is based on similar procedures for the synthesis of Bisphenol S.[1][2]
Materials:
-
2-Methylphenol (o-cresol)
-
Concentrated sulfuric acid (98%)
-
Dehydrating agent (e.g., mesitylene)
-
Methanol-water mixture (for crystallization)
-
Activated carbon
-
Sodium hydroxide solution (30%)
Procedure:
-
Reaction Setup: In a multi-necked round-bottom flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a Dean-Stark apparatus with a condenser, charge 2-methylphenol and the dehydrating agent (mesitylene).
-
Reaction Initiation: Heat the mixture to approximately 100°C with vigorous stirring. Slowly add concentrated sulfuric acid dropwise from the dropping funnel, maintaining the temperature.
-
Dehydration and Reaction Progression: After the addition of sulfuric acid is complete, gradually raise the temperature to 145-165°C. The water produced during the reaction will be removed azeotropically with the mesitylene and collected in the Dean-Stark trap. Continue the reaction for several hours until the theoretical amount of water is collected.
-
Isomerization (Optional): To maximize the yield of the desired 4,4'-isomer, the reaction mixture can be held at an elevated temperature (e.g., 165-170°C) for an extended period to promote the isomerization of any 2,4'-isomer formed.
-
Solvent Removal: After the reaction is complete, cool the mixture and remove the mesitylene by distillation, initially at atmospheric pressure and then under reduced pressure.
-
Crystallization and Purification:
-
Cool the residue to 60-70°C and add a methanol-water mixture.
-
Stir to dissolve the crude product.
-
Adjust the pH of the solution to between 3 and 4 using a 30% sodium hydroxide solution.
-
Add activated carbon and heat the mixture to decolorize for approximately one hour.
-
Filter the hot solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to induce crystallization. Further cooling in an ice bath can maximize the yield.
-
-
Isolation and Drying: Collect the crystalline product by filtration, wash with a cold methanol-water mixture, and dry in a vacuum oven at an appropriate temperature (e.g., 80°C) to a constant weight.
Self-Validation: The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by melting point determination and spectroscopic methods (NMR, IR, MS).
Mechanism of Action in Thermal Paper
4,4'-Sulfonylbis(2-methylphenol) is utilized as a color developer in thermal paper, serving as a safer alternative to Bisphenol A (BPA).[3] The fundamental principle of thermal printing involves a heat-induced chemical reaction between a leuco dye (a colorless or lightly colored dye precursor) and a developer.
The developer, in this case, 4,4'-Sulfonylbis(2-methylphenol), is a weak acid. The thermal paper is coated with a solid-state mixture of the leuco dye and the developer.[4] When a thermal print head applies heat to specific areas of the paper, the coating melts, allowing the developer and the leuco dye to come into contact and react.
The reaction mechanism is an acid-base reaction where the phenolic protons of 4,4'-Sulfonylbis(2-methylphenol) are donated to the leuco dye. This protonation induces a structural change in the dye molecule, typically the opening of a lactone ring, which results in a conjugated system that absorbs visible light, thereby producing a colored image.[4][5]
The diagram below illustrates this generalized mechanism.
Caption: Mechanism of color formation in thermal paper.
Applications and Performance Insights
The primary application of 4,4'-Sulfonylbis(2-methylphenol) is as a color developer in "BPA-free" or "phenol-free" thermal paper used for receipts, tickets, and labels.[6] Its performance is benchmarked against BPA and its more common replacement, Bisphenol S (BPS).
The table below provides a comparative overview of common thermal paper developers.
| Developer | Chemical Structure | Key Characteristics |
| Bisphenol A (BPA) | Bis(4-hydroxyphenyl)methane derivative | Effective and low-cost, but with health concerns (endocrine disruptor).[3] |
| Bisphenol S (BPS) | Bis(4-hydroxyphenyl)sulfone | Common BPA replacement, also with potential health concerns.[3][7] |
| 4,4'-Sulfonylbis(2-methylphenol) | Methylated derivative of BPS | Expected to have similar developing properties to BPS. |
| Pergafast 201 | Non-phenolic developer | Generally lower migration potential than bisphenols.[6] |
The methyl groups in 4,4'-Sulfonylbis(2-methylphenol) may offer some advantages, such as altered solubility and melting point, which could be fine-tuned for specific thermal paper formulations. However, they may also influence the acidity of the phenolic protons and, consequently, the developing performance.
Spectroscopic Characterization (Predicted)
Definitive, published spectra for 4,4'-Sulfonylbis(2-methylphenol) are not available. However, based on its chemical structure, we can predict the key features of its NMR, IR, and MS spectra.
¹H NMR Spectroscopy (Predicted)
-
Aromatic Protons: Signals in the range of 6.8-7.8 ppm. The protons on the phenyl rings will show splitting patterns consistent with a trisubstituted benzene ring.
-
Hydroxyl Protons: A broad singlet, typically in the range of 9-10 ppm, which may vary with solvent and concentration.
-
Methyl Protons: A sharp singlet around 2.2-2.3 ppm.
¹³C NMR Spectroscopy (Predicted)
-
Aromatic Carbons: Multiple signals in the range of 115-160 ppm. The carbon attached to the hydroxyl group will be the most downfield, while the carbon attached to the sulfonyl group will also be significantly deshielded.
-
Methyl Carbon: A signal in the aliphatic region, around 15-20 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.
-
C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.
-
S=O Stretch (Sulfone): Two strong, characteristic bands in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric).[8]
-
C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.
-
C-O Stretch (Phenolic): A strong band around 1200-1250 cm⁻¹.
Mass Spectrometry (MS) (Predicted)
-
Molecular Ion (M⁺): A peak at m/z = 278.
-
Fragmentation Pattern: Fragmentation is likely to occur at the C-S bonds, leading to the formation of ions corresponding to the substituted phenyl fragments. A common fragmentation pathway for bisphenols involves the loss of a phenol group.[9]
Toxicology and Environmental Fate
Specific toxicological and environmental fate data for 4,4'-Sulfonylbis(2-methylphenol) are limited. Therefore, data for its parent compound, Bisphenol S (BPS), is often used as a surrogate for initial assessment.
Toxicological Profile (based on BPS)
-
Acute Toxicity: BPS has low acute oral toxicity.[10]
-
Skin and Eye Irritation: 4,4'-Sulfonylbis(2-methylphenol) is classified as causing skin and eye irritation.
-
Endocrine Activity: BPS has been shown to have endocrine-disrupting properties, similar to but potentially less potent than BPA.[7] It can interact with estrogen receptors.
-
Genotoxicity: BPS is generally not considered to be genotoxic.[10]
-
Repeated Dose Toxicity: Studies on BPS in rats have shown effects on the liver, spleen, and mammary glands at high doses.[10]
Environmental Fate (based on BPS)
-
Biodegradation: BPS is biodegradable, but it appears to be more recalcitrant to aquatic biodegradation than BPA.[7] It can be degraded by microorganisms in soil and sediment, with half-lives ranging from a few days to several weeks.[7]
-
Aquatic Toxicity: BPS is classified as harmful to aquatic life, with the potential for long-lasting effects.[7]
-
Bioaccumulation: BPS is not considered to be bioaccumulative.[7]
It is crucial to note that while BPS data provides a valuable starting point, the addition of methyl groups in 4,4'-Sulfonylbis(2-methylphenol) could alter its toxicological and environmental profile. Therefore, specific studies on this compound are necessary for a complete risk assessment.
Conclusion
4,4'-Sulfonylbis(2-methylphenol) is a functional bisphenol with a clear application as a color developer in thermal paper, positioning it as an alternative to the more controversial Bisphenol A. Its synthesis is achievable through established chemical routes, and its mechanism of action is well-understood based on its structural analogy to other phenolic developers. While there is a need for more specific data on its performance, spectroscopic properties, and toxicological profile, the available information on its parent compound, BPS, provides a solid foundation for its evaluation and further research. As the demand for safer materials in consumer products continues to grow, 4,4'-Sulfonylbis(2-methylphenol) represents an important area of study for materials scientists and chemical safety experts.
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